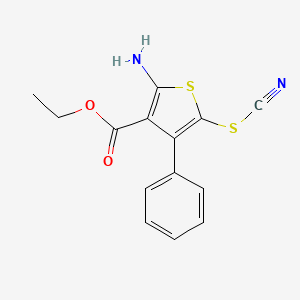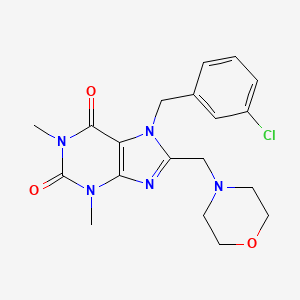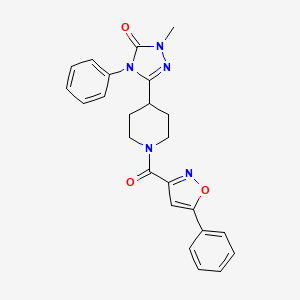![molecular formula C19H19N3O3S B2673605 N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-16-5](/img/structure/B2673605.png)
N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Computational and Pharmacological Potential
N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide and similar compounds have shown promising computational and pharmacological potential. Studies have focused on their capabilities in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, derivatives like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide have been investigated for binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) (Faheem, 2018).
Antimicrobial and Antitubercular Properties
Studies have also explored the antimicrobial and antitubercular properties of related compounds. For instance, N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These compounds have displayed significant antimicrobial activity, highlighting their potential in treating infectious diseases (Ranjith et al., 2014).
Anticonvulsant Activity
Another area of application is in the field of neurology, where similar compounds have been tested for anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promise in this regard, with certain compounds being particularly effective against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).
Antiprotozoal Activity
Compounds like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which are structurally related, have been synthesized and tested for their antiprotozoal activity. These compounds have shown strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some being more effective than standard drugs like metronidazole (Pérez‐Villanueva et al., 2013).
Anticancer Properties
In the field of oncology, analogs of this compound have been explored for their anticancer properties. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been evaluated as glutaminase inhibitors, with some showing the potential to attenuate the growth of cancer cells in vitro and in vivo models (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-8-6-15(7-9-16)22-11-10-20-19(22)26-13-18(23)21-14-4-3-5-17(12-14)25-2/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFYLSZHLFBMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,3-Dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2673522.png)
![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)


![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2673526.png)




![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)
![8-(Azepan-1-yl)-7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/structure/B2673538.png)
![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)
![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)
